3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane
Overview
Description
3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Azabicyclo Derivatives for Nicotinic Ligands
Research by Slowinski et al. (2011) details the synthesis of azabicyclo[2.2.1]heptane and -[3.3.1]nonane scaffolds, crucial for the elaboration of α7 nicotinic ligands. These compounds demonstrate significant selectivity and nanomolar potency at α7 nicotinic receptors (Slowinski et al., 2011).
2. Development of Carbocyclic Nucleoside Analogues
The work of Hřebabecký et al. (2009) explores the synthesis of novel carbocyclic nucleoside analogues derived from 7-oxabicyclo[2.2.1]heptane-2-methanol, showcasing their potential in antiviral therapies, particularly against Coxsackie virus (Hřebabecký et al., 2009).
3. Creation of Heterocyclic Derivatives for Antimicrobial Activity
Mohammad et al. (2017) focused on synthesizing new heterocyclic derivatives containing 1,3-oxazepine from 6-methyl 2-thiouracil, revealing significant antibacterial activity against various bacterial strains (Mohammad et al., 2017).
4. Bridged Bicyclic Morpholines in Medicinal Chemistry
Walker et al. (2012) presented the first synthesis of the morpholine 3-oxa-6-azabicyclo[3.1.1]heptane, highlighting its importance as a building block in medicinal chemistry research due to its lipophilicity and achiral nature (Walker et al., 2012).
5. Synthesis of Conformationally Locked Carbocyclic Nucleosides
Hřebabecký et al. (2006) explored the synthesis of novel conformationally locked carbocyclic nucleosides, which are crucial for the development of new pharmaceuticals (Hřebabecký et al., 2006).
6. Study of Antiproliferative Activity in Polycarbonitriles
Mar'yasov et al. (2020) investigated the antiproliferative activity of various bicyclic derivatives, offering insight into potential cancer therapies (Mar'yasov et al., 2020).
7. Synthesis of Precursors for PET Radioligands
Gao et al. (2010) discussed the synthesis of precursors for PET radioligands, crucial for imaging studies in neuroscience (Gao et al., 2010).
Mechanism of Action
Pyrimidines
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidines are key components of many biological molecules, including the nucleotides cytosine, thymine, and uracil, which are part of the genetic material in DNA and RNA . Pyrimidines can interact with various enzymes and receptors in the body, leading to a wide range of potential effects .
Bicyclic compounds
The compound also contains a bicyclic structure, specifically a bicyclo[3.1.1]heptane. Bicyclic compounds are often used in drug design because their rigid structures can enhance binding affinity and selectivity to biological targets .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and effects in the body. Without specific studies on this compound, it’s difficult to predict its adme properties .
Properties
IUPAC Name |
3-(6-chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-7-14-10(13)4-11(15-7)16-5-8-3-9(6-16)12(8)17-2/h4,8-9,12H,3,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDLISURXIRLSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3CC(C2)C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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